REACTION_CXSMILES
|
O.O.O.O.O.[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15]>O>[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15] |f:0.1.2.3.4.5.6.7,9.10.11|
|
Name
|
calcium lactate pentahydrate
|
Quantity
|
2.79 mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 5.60 N AGIIS (1 L)
|
Type
|
TEMPERATURE
|
Details
|
without cooling until the mixing
|
Type
|
FILTRATION
|
Details
|
The final mixture was filtered through a 5-micron
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15]>O>[C:6]([O-:11])(=[O:10])[CH:7]([CH3:9])[OH:8].[Ca+2:12].[C:13]([O-:18])(=[O:17])[CH:14]([CH3:16])[OH:15] |f:0.1.2.3.4.5.6.7,9.10.11|
|
Name
|
calcium lactate pentahydrate
|
Quantity
|
2.79 mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 5.60 N AGIIS (1 L)
|
Type
|
TEMPERATURE
|
Details
|
without cooling until the mixing
|
Type
|
FILTRATION
|
Details
|
The final mixture was filtered through a 5-micron
|
Type
|
FILTRATION
|
Details
|
filter
|
Name
|
|
Type
|
|
Smiles
|
C(C(O)C)(=O)[O-].[Ca+2].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |